molecular formula C26H26ClN3 B1662895 Rupatadine CAS No. 158876-82-5

Rupatadine

Cat. No. B1662895
CAS RN: 158876-82-5
M. Wt: 416 g/mol
InChI Key: WUZYKBABMWJHDL-UHFFFAOYSA-N
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Description

Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used to treat allergies . It was discovered and developed by Uriach and is marketed as Rupafin and under several other trade names . It is used for the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older .


Synthesis Analysis

Rupatadine is synthesized by phase transfer catalysed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali . Another synthesis method involves adding Loratadine, sodium hydroxide, dehydrated alcohol, and purified water in a reaction flask and conducting a temperature rising reflux reaction under nitrogen protection .


Molecular Structure Analysis

Rupatadine has a molecular formula of C26H26ClN3 and a molar mass of 415.97 g/mol . The IUPAC name for Rupatadine is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .


Physical And Chemical Properties Analysis

Rupatadine has a molecular weight of 416.0 g/mol and a chemical formula of C26H26ClN3 . It is rapidly absorbed with a Tmax of 1 h .

Scientific Research Applications

Rupatadine: A Comprehensive Analysis of Scientific Research Applications: Rupatadine is a medication with multiple applications in the field of allergy and immunology. Below are detailed sections focusing on unique applications of Rupatadine:

Seasonal Allergic Rhinitis (SAR)

Rupatadine is indicated for use in treating SAR, providing symptomatic relief from allergic symptoms such as sneezing, rhinorrhea, and itching. Clinical trials have demonstrated its efficacy and general tolerability in patients aged 12 years and above .

Perennial Allergic Rhinitis (PAR)

Similar to SAR, Rupatadine is also effective in managing PAR, offering relief from chronic symptoms associated with this condition .

Chronic Idiopathic Urticaria (CIU)

Rupatadine’s dual action as a histamine H1 receptor and platelet-activating factor (PAF) receptor antagonist makes it a suitable treatment for CIU, reducing the occurrence of hives and pruritus .

Pharmacological In Vivo Models

In vivo pharmacological models have shown that Rupatadine has a high affinity for the H1 receptor, inhibiting histamine-induced contractions in animal models such as guinea pigs .

Anti-Allergenic Properties

Rupatadine acts as an anti-allergenic by reducing allergic symptoms through its dual antagonistic action on histamine H1 and PAF receptors .

Pharmaceutical Analysis

A stability-indicating RP-HPLC method has been developed for the determination of Rupatadine and its related substances in pharmaceutical dosage forms, highlighting its importance in quality control processes .

Mechanism of Action

Rupatadine is a selective histamine H1 receptor antagonist and platelet-activating factor (PAF) antagonist used to treat allergic rhinitis and chronic spontaneous urticaria .

Target of Action

Rupatadine primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses.

Mode of Action

Rupatadine acts as a dual antagonist for both the histamine H1 receptor and the PAF receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . PAF, produced from phospholipids cleaved by phospholipase A2, contributes to vascular leakage leading to rhinorrhea and nasal blockage . By blocking both the H1 and PAF receptors, rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

Rupatadine affects several biochemical pathways. It inhibits the PAF/NF-κB p65/TGF-β1 and Hedgehog/HIF-1α/VEGF pathways . These pathways are involved in inflammation and fibrosis, respectively . By suppressing these pathways, rupatadine exerts significant anti-fibrotic and anti-angiogenic effects .

Pharmacokinetics

Rupatadine has several active metabolites such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine . It is metabolized in the liver via CYP-mediated processes . The elimination half-life of rupatadine is approximately 5.9 hours . About 34.6% of rupatadine is excreted in urine, and 60.9% is excreted in feces .

Result of Action

Rupatadine reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also amends oxidative stress, leading to the inhibition of PAF/NF-κB p65-induced inflammation, and subsequently, prevention of TGF-β1 elevation and HSCs activation .

properties

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166534
Record name Rupatadine
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Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms.
Record name Rupatadine
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Product Name

Rupatadine

CAS RN

158876-82-5
Record name Rupatadine
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Record name Rupatadine [INN]
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Record name Rupatadine
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Record name 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
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Record name RUPATADINE
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Record name Rupatadine
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Melting Point

194-201
Record name Rupatadine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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